molecular formula C6H4BrF2N B1266213 2-Bromo-4,6-Difluoroaniline CAS No. 444-14-4

2-Bromo-4,6-Difluoroaniline

Cat. No. B1266213
CAS RN: 444-14-4
M. Wt: 208 g/mol
InChI Key: WUJKFVGKLTWVSQ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-Difluoroaniline is a white crystalline low melting solid . It is used in chemical synthesis . It is also used as a building block in the synthesis of azo-dyes and macromolecules in applications such as solar cells, OLEDs, organic semiconductors, self-assemble molecular architectures, and drug release .


Synthesis Analysis

The synthesis of 2-Bromo-4,6-Difluoroaniline involves the use of bromine and acetic acid in water at 20°C for 0.25 hours . The reaction temperature is 10-30°C, the reaction time is 4-6 hours, and the reaction solvent is water .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4,6-Difluoroaniline is BrC6H2(F)2NH2 . Its molecular weight is 208.00 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule . The reaction temperature is 10-30°C, the reaction time is 4-6 hours, and the reaction solvent is water .


Physical And Chemical Properties Analysis

2-Bromo-4,6-Difluoroaniline is a white crystalline low melting solid . It has a melting point of 41-42°C . It is insoluble in water .

Scientific Research Applications

Chemical Synthesis

“2-Bromo-4,6-Difluoroaniline” is used in chemical synthesis . It serves as a building block in the synthesis of various complex organic compounds. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis, allowing for a variety of substitution reactions.

Fluorinated Building Blocks

This compound belongs to the category of fluorinated building blocks . Fluorinated compounds have unique properties such as high thermal stability and altered electronic properties, making them useful in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.

Synthesis of Triarylamines

It can be used in the synthesis of conjugated quasiplanar triarylamines . Triarylamines are important structures in organic electronics due to their excellent charge-transporting properties.

Hole-Transporting Material

The synthesized triarylamines from “2-Bromo-4,6-Difluoroaniline” can be used as hole-transporting materials in perovskite solar cells and OLEDs . These materials facilitate the movement of positive charges, improving the efficiency of these devices.

Self-Assembled Structures

The compound can reversibly switch to two discrete self-assembled structures . This property can be exploited in the design of molecular machines or smart materials that respond to external stimuli.

Research and Development

“2-Bromo-4,6-Difluoroaniline” is used in research and development laboratories . Its unique properties make it an interesting subject for scientific investigation, contributing to the advancement of knowledge in organic chemistry.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

Future Directions

2-Bromo-4,6-Difluoroaniline may be used in chemical synthesis . It is also used as a building block in the synthesis of azo-dyes and macromolecules in applications such as solar cells, OLEDs, organic semiconductors, self-assemble molecular architectures, and drug release .

properties

IUPAC Name

2-bromo-4,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJKFVGKLTWVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196154
Record name 2-Bromo-4,6-Difluoroaniline
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-Difluoroaniline

CAS RN

444-14-4
Record name 2-Bromo-4,6-difluorobenzenamine
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Record name 2-Bromo-4,6-Difluoroaniline
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Record name 2-bromo-4,6-difluoroaniline
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Record name Benzenamine, 2-bromo-4,6-difluoro
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Synthesis routes and methods I

Procedure details

reacting 2,4-difluoroaniline with Br2 so as to form 2-bromo-4,6-difluoroaniline.HBr;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of bromine (16.0 g; 0.10 mol) in glacial acetic acid (25 ml) is added dropwise to a solution of 2,4-difluoroaniline (12.9 g; 0.10 mol) in glacial acetic acid (75 ml) while maintaining the temperature of the reaction mixture below 25° C. The reaction mixture is stirred an additional 0.5 hour during which time a solution of sodium acetate (5.48 g; 0.137 mol) in water (100 ml) is added. The reaction mixture is then diluted with water (300 ml), the precipitated purple solid is filtered, washed with water (100 ml) and dried under vacuum.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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